molecular formula C29H33NO6 B11080394 Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11080394
M. Wt: 491.6 g/mol
InChI Key: XVAWPWPFYDYWLJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions include various substituted quinolines, alcohol derivatives, and other functionalized hexahydroquinolines.

Scientific Research Applications

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Quinoline derivatives: These compounds have a similar aromatic ring system but lack the hexahydro structure.

Uniqueness

Propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of methoxy and dimethoxy phenyl groups, along with the hexahydroquinoline core, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

propan-2-yl 4-(2,3-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H33NO6/c1-16(2)36-29(32)25-17(3)30-21-14-18(19-10-7-8-12-23(19)33-4)15-22(31)27(21)26(25)20-11-9-13-24(34-5)28(20)35-6/h7-13,16,18,26,30H,14-15H2,1-6H3

InChI Key

XVAWPWPFYDYWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=C(C(=CC=C4)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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